molecular formula C7H9ClFNO B2846970 4-Amino-2-fluoro-5-methylphenol hydrochloride CAS No. 2219379-60-7

4-Amino-2-fluoro-5-methylphenol hydrochloride

Cat. No. B2846970
CAS RN: 2219379-60-7
M. Wt: 177.6
InChI Key: ASCMMGVHDMYJAT-UHFFFAOYSA-N
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Description

4-Amino-2-fluoro-5-methylphenol hydrochloride is a chemical compound with the CAS Number: 2219379-60-7 . It has a molecular weight of 177.61 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8FNO.ClH/c1-4-2-7(10)5(8)3-6(4)9;/h2-3,10H,9H2,1H3;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Fluorescent Chemosensors

A significant application area for derivatives of 4-Amino-2-fluoro-5-methylphenol hydrochloride is in the development of fluorescent chemosensors. For instance, compounds synthesized from related chemicals have demonstrated high selectivity and sensitivity towards specific metal ions, such as Al3+, for use in living cell imaging and detection of metal ions in various environments. These chemosensors exploit the fluorescence properties of synthesized compounds for selective detection, offering a promising tool for bio-imaging and environmental monitoring applications (Xingpei Ye et al., 2014).

Synthesis of Radioligands

Another research avenue is the synthesis of radioligands for potential medical applications, such as imaging. For example, derivatives of this compound have been developed for GABA receptor imaging in the brain, highlighting the compound's relevance in creating tools for neurological research and diagnostics (F. Vos & G. Slegers, 1994).

Drug Synthesis and Pharmacology

In the pharmaceutical sector, derivatives of this compound are utilized in synthesizing new drugs. Research into modifying the 4-aminophenol "metabolic alert" structure has led to the development of amodiaquine analogues with reduced toxicity and enhanced antimalarial efficacy. These studies are crucial for developing safer and more effective therapeutic agents (P. O’Neill et al., 2009).

Material Science

In material science, derivatives of this compound contribute to the synthesis of novel materials with specific properties. For instance, sulfonated poly(ether ether ketone) containing pendant carboxyl groups (C-SPEEK) synthesized using a derivative shows promise for direct methanol fuel cell applications due to its selective ion-exchange capacity and excellent thermal stability (Hongtao Li et al., 2009).

Biological Evaluation and DNA Interaction Studies

This compound derivatives have also been explored for their antimicrobial and antidiabetic activities. These compounds exhibit broad-spectrum antimicrobial properties and significant inhibition of amylase and glucosidase, presenting potential therapeutic applications. Additionally, their interaction with DNA suggests potential as anticancer agents, offering insights into their mechanism of action and therapeutic value (Bushra Rafique et al., 2022).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . It has hazard statements H302, H315, H319, and H335, which mean it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively . Precautionary measures include avoiding breathing dust, mist, or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-amino-2-fluoro-5-methylphenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO.ClH/c1-4-2-7(10)5(8)3-6(4)9;/h2-3,10H,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCMMGVHDMYJAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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